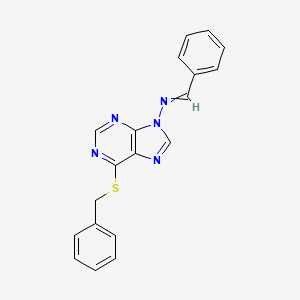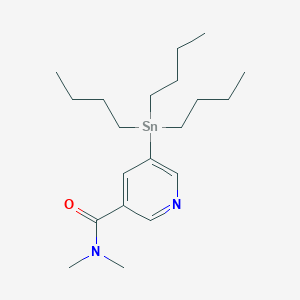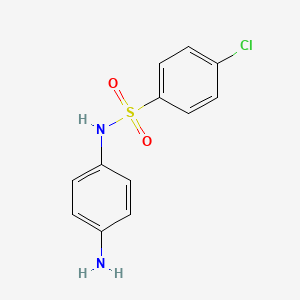![molecular formula C19H23N3O6 B13986208 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 32675-94-8](/img/structure/B13986208.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the use of N-Cbz-L-histidine and di-tert-butyl dicarbonate as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学的研究の応用
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl and tert-butoxycarbonyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications .
類似化合物との比較
When compared to similar compounds, 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
特性
CAS番号 |
32675-94-8 |
|---|---|
分子式 |
C19H23N3O6 |
分子量 |
389.4 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-18(26)22-10-14(20-12-22)9-15(16(23)24)21-17(25)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24) |
InChIキー |
QASQSKCFDDEAKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)



![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)



